molecular formula C10H15BrN2O B1524540 3-bromo-N-(3-ethoxypropyl)pyridin-2-amine CAS No. 1249848-51-8

3-bromo-N-(3-ethoxypropyl)pyridin-2-amine

Cat. No.: B1524540
CAS No.: 1249848-51-8
M. Wt: 259.14 g/mol
InChI Key: DIIFVYQAYCDZOD-UHFFFAOYSA-N
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Description

3-bromo-N-(3-ethoxypropyl)pyridin-2-amine is an organic compound with the molecular formula C10H15BrN2O and a molecular weight of 259.14 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is primarily used in research and development within various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of palladium-catalyzed Suzuki cross-coupling reactions . This method allows for the efficient synthesis of pyridine derivatives by coupling bromopyridine with ethoxypropylamine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for yield and purity, ensuring that the compound meets the required specifications for research and development purposes .

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(3-ethoxypropyl)pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Nucleophiles: For substitution reactions.

    Oxidizing and Reducing Agents: For oxidation and reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with arylboronic acids can produce various substituted pyridine derivatives .

Scientific Research Applications

3-bromo-N-(3-ethoxypropyl)pyridin-2-amine is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-bromo-N-(3-ethoxypropyl)pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to various receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-N-(3-ethoxypropyl)pyridin-2-amine is unique due to its specific substitution pattern and the presence of the ethoxypropyl group. This gives it distinct chemical properties and reactivity compared to other similar compounds .

Properties

IUPAC Name

3-bromo-N-(3-ethoxypropyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN2O/c1-2-14-8-4-7-13-10-9(11)5-3-6-12-10/h3,5-6H,2,4,7-8H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIIFVYQAYCDZOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC1=C(C=CC=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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